2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated indazole ring, a triazole moiety, and a piperidine-substituted imidazopyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the brominated indazole intermediate, which is then coupled with a triazole derivative under specific conditions. The final step involves the introduction of the piperidine-substituted imidazopyridine core through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or molecular tool.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(6-chloro-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine
- 2-[[4-(6-fluoro-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine
Uniqueness
The uniqueness of 2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine lies in its specific brominated indazole ring, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C25H27BrN8 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H27BrN8/c1-25(2)5-7-32(8-6-25)12-17-3-4-24-28-19(14-33(24)13-17)15-34-16-23(30-31-34)20-9-18(26)10-22-21(20)11-27-29-22/h3-4,9-11,13-14,16H,5-8,12,15H2,1-2H3,(H,27,29) |
InChI Key |
RXIOMUYKKTZDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C5=C6C=NNC6=CC(=C5)Br)C |
Origin of Product |
United States |
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